molecular formula C15H9F3N2O B2780692 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline CAS No. 356580-92-2

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline

Cat. No.: B2780692
CAS No.: 356580-92-2
M. Wt: 290.245
InChI Key: TYGUHONUJWAOAI-UHFFFAOYSA-N
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Description

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline typically involves multiple steps, including the formation of the quinoline ring and the introduction of the trifluoromethyl and pyridyloxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of aniline with a β-ketoester followed by ring closure at high temperatures can form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring high temperatures and others proceeding at room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Uniqueness

The trifluoromethyl group, in particular, is known to increase the compound’s biological activity and stability .

Properties

IUPAC Name

8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-7-13(20-9-11)21-12-5-1-3-10-4-2-8-19-14(10)12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUHONUJWAOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=NC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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